![molecular formula C12H14ClF2N B2977831 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955515-73-7](/img/structure/B2977831.png)
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
“7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS Number: 1955515-73-7 . It is a powder in physical form . It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, which are useful in treating diseases .
Molecular Structure Analysis
The molecular weight of this compound is 245.7 . The InChI code for this compound is 1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 208-209°C .Scientific Research Applications
Structural Characterization and Chemical Properties
- The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, a related compound, was carried out as its hydrochloride salt. This study highlights the importance of structural analysis in understanding the chemical properties of such compounds (Britvin & Rumyantsev, 2017).
Synthetic Applications
- A study on the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions offers insights into the potential synthetic applications of related bicyclic structures (Waldmann & Braun, 1991).
Pharmacological Applications
- Research on 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to the compound , revealed their potential as valuable pharmacological agents, particularly as aromatase inhibitors for treating hormone-dependent diseases like mammary carcinoma (Bidoit & Objois, 2008).
Applications in Organic Chemistry
- The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, showcases the compound's potential use in organic chemistry for creating rigid analogues of existing molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Chemical Reactions and Transformations
- A study on the stoichiometric reaction of para-methoxyanilines, which led to the formation of 7-azabicyclo[2.2.1]heptane derivatives, sheds light on the types of chemical transformations that similar compounds can undergo (Longobardi, Mahdi, & Stephan, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-ht2c modulators .
Biochemical Pathways
Similar compounds have been used in the modulation of the 5-ht2c receptor, which plays a role in various physiological processes including mood regulation, appetite, and cognitive functions .
properties
IUPAC Name |
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPCZIEGYGQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2(F)F)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride |
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